![molecular formula C15H10BrClO4 B14119228 2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[(2-Bromophenyl)carbonyl]-4-chlorophenyl}oxy)acetic acid: is an organic compound that features a complex aromatic structure It is characterized by the presence of bromine, chlorine, and acetic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzoyl chloride and 4-chlorophenol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ({2-[(2-Bromophenyl)carbonyl]-4-chlorophenyl}oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- ({2-[(2-Bromophenyl)carbonyl]-4-fluorophenyl}oxy)acetic acid
- ({2-[(2-Chlorophenyl)carbonyl]-4-chlorophenyl}oxy)acetic acid
- ({2-[(2-Bromophenyl)carbonyl]-4-methylphenyl}oxy)acetic acid
Comparison:
- Uniqueness: The presence of both bromine and chlorine atoms in ({2-[(2-Bromophenyl)carbonyl]-4-chlorophenyl}oxy)acetic acid makes it unique compared to its analogs. This combination can influence its reactivity and interactions with biological targets.
- Reactivity: The bromine and chlorine substituents can affect the compound’s reactivity in substitution and oxidation reactions, potentially leading to different products and applications.
- Applications: While similar compounds may share some applications, the specific properties of ({2-[(2-Bromophenyl)carbonyl]-4-chlorophenyl}oxy)acetic acid can make it more suitable for certain uses, such as in medicinal chemistry or materials science.
Properties
Molecular Formula |
C15H10BrClO4 |
|---|---|
Molecular Weight |
369.59 g/mol |
IUPAC Name |
2-[2-(2-bromobenzoyl)-4-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C15H10BrClO4/c16-12-4-2-1-3-10(12)15(20)11-7-9(17)5-6-13(11)21-8-14(18)19/h1-7H,8H2,(H,18,19) |
InChI Key |
LYHHFBCJBNGMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


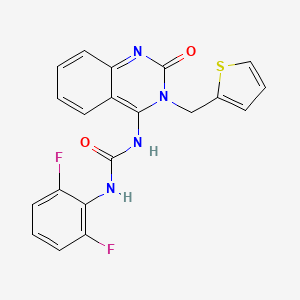
![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)
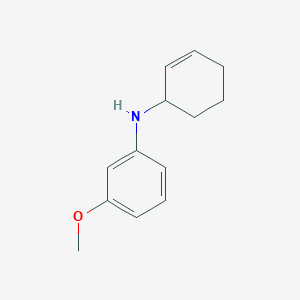
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
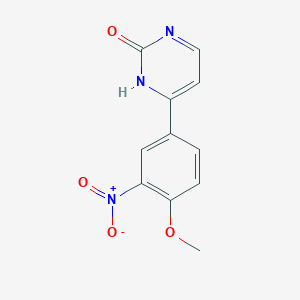
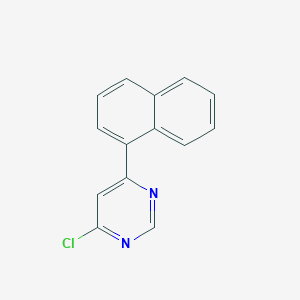
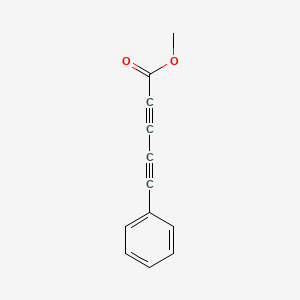
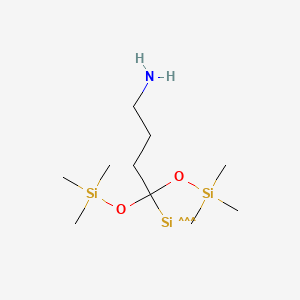
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)
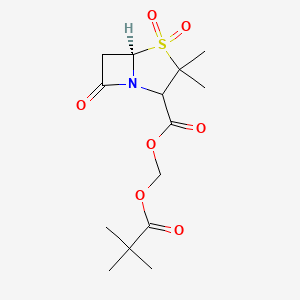
![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
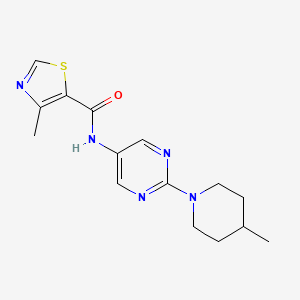
![1-(4-tert-butylbenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119226.png)
![3-(3,5-Dimethylphenyl)benzo[b]thiophene](/img/structure/B14119230.png)
